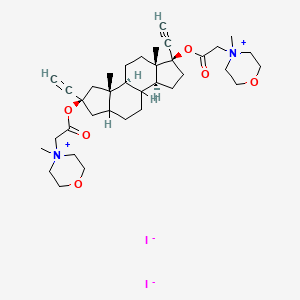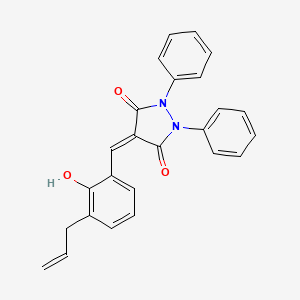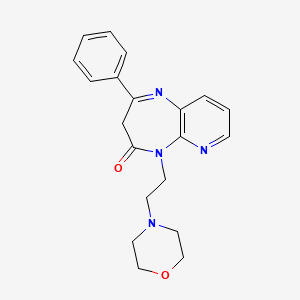
Sodium;2-(hydroxymethylamino)acetate;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Sodium;2-(hydroxymethylamino)acetate;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid” is a complex chemical entity that combines multiple functional groups It includes a sodium salt, an amino acid derivative, and acrylate esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-(hydroxymethylamino)acetate;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid involves multiple steps:
Sodium 2-(hydroxymethylamino)acetate: This can be synthesized by reacting glycine with formaldehyde and sodium hydroxide under controlled conditions.
Octadecyl 2-methylprop-2-enoate: This ester can be prepared by esterification of octadecanol with methacrylic acid in the presence of an acid catalyst.
Prop-2-enoic acid:
Industrial Production Methods
Industrial production of these components typically involves large-scale chemical reactors and continuous processing techniques to ensure high yield and purity. The processes are optimized for cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl groups present in the esters.
Substitution: Nucleophilic substitution reactions can occur at the ester and amino groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitro compounds, while reduction of the ester groups can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis .
Biology
In biological research, Sodium;2-(hydroxymethylamino)acetate is studied for its potential role in metabolic pathways and as a precursor for amino acid derivatives .
Medicine
The compound’s derivatives are explored for their potential therapeutic applications, including as drug delivery agents and in the formulation of pharmaceuticals .
Industry
In the industrial sector, the acrylate components are used in the production of polymers, adhesives, and coatings. These materials are valued for their durability, flexibility, and resistance to environmental factors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium polyacrylate: A sodium salt of polyacrylic acid, used in superabsorbent polymers.
Glycine derivatives: Similar to Sodium 2-(hydroxymethylamino)acetate, these compounds are used in biochemical research.
Methacrylate esters: Used in the production of polymers and resins, similar to octadecyl 2-methylprop-2-enoate.
Uniqueness
The uniqueness of Sodium;2-(hydroxymethylamino)acetate;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial contexts.
Eigenschaften
| 167078-21-9 | |
Molekularformel |
C28H52NNaO7 |
Molekulargewicht |
537.7 g/mol |
IUPAC-Name |
sodium;2-(hydroxymethylamino)acetate;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C3H7NO3.C3H4O2.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;5-2-4-1-3(6)7;1-2-3(4)5;/h2,4-20H2,1,3H3;4-5H,1-2H2,(H,6,7);2H,1H2,(H,4,5);/q;;;+1/p-1 |
InChI-Schlüssel |
QBNQSUCZHYJFPG-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.C=CC(=O)O.C(C(=O)[O-])NCO.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride](/img/structure/B12779573.png)



![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)

![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)


